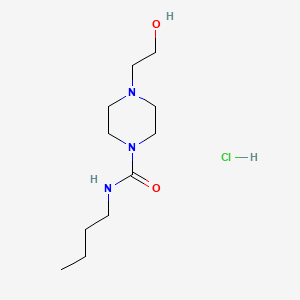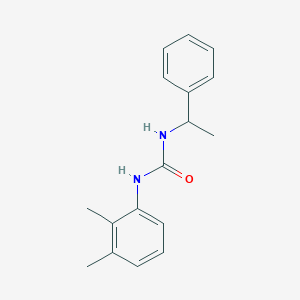![molecular formula C17H17N5O2 B5321321 N-(2-{2-[4-(pyrimidin-2-yloxy)phenyl]-1H-imidazol-1-yl}ethyl)acetamide](/img/structure/B5321321.png)
N-(2-{2-[4-(pyrimidin-2-yloxy)phenyl]-1H-imidazol-1-yl}ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-{2-[4-(pyrimidin-2-yloxy)phenyl]-1H-imidazol-1-yl}ethyl)acetamide, commonly referred to as PI3Kδ inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
作用機序
PI3Kδ inhibitor works by selectively inhibiting the PI3Kδ isoform, which is involved in the regulation of various cellular processes such as cell growth, differentiation, and survival. The inhibition of PI3Kδ leads to the suppression of downstream signaling pathways such as AKT and mTOR, which are involved in cell proliferation and survival. This results in the induction of apoptosis in cancer cells and the suppression of immune responses in autoimmune diseases.
Biochemical and Physiological Effects:
PI3Kδ inhibitor has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the suppression of immune responses in autoimmune diseases, and the inhibition of inflammatory responses. Additionally, PI3Kδ inhibitor has been shown to have minimal effects on normal cells, making it a promising therapeutic agent for cancer and autoimmune diseases.
実験室実験の利点と制限
PI3Kδ inhibitor has several advantages for lab experiments, including its selectivity for the PI3Kδ isoform, its ability to induce apoptosis in cancer cells, and its minimal effects on normal cells. However, PI3Kδ inhibitor also has some limitations, including its potential toxicity and the need for further research to determine its optimal dosage and administration.
将来の方向性
There are several future directions for the research and development of PI3Kδ inhibitor. One potential direction is the investigation of its use in combination with other therapeutic agents for cancer treatment. Additionally, further research is needed to determine the optimal dosage and administration of PI3Kδ inhibitor for cancer and autoimmune diseases. Finally, the development of new and more potent PI3Kδ inhibitors is another potential future direction for the field of scientific research.
合成法
The synthesis of PI3Kδ inhibitor involves several steps, including the reaction of 4-bromoanisole with 2-aminopyrimidine to form 2-(4-bromoanisyl)pyrimidine. The resulting compound is then reacted with 4-(1H-imidazol-1-yl)phenol to form 2-{2-[4-(pyrimidin-2-yloxy)phenyl]-1H-imidazol-1-yl}ethanol. Finally, the compound is converted to N-(2-{2-[4-(pyrimidin-2-yloxy)phenyl]-1H-imidazol-1-yl}ethyl)acetamide by reacting with acetic anhydride.
科学的研究の応用
PI3Kδ inhibitor has been studied extensively in various scientific research fields, including cancer treatment, autoimmune diseases, and inflammation. The inhibitor has been shown to selectively target the PI3Kδ isoform, which plays a crucial role in the development of B cells and T cells. Therefore, PI3Kδ inhibitor has been investigated as a potential therapeutic agent for cancer treatment, particularly in hematological malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). Additionally, PI3Kδ inhibitor has been studied for its potential use in treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
N-[2-[2-(4-pyrimidin-2-yloxyphenyl)imidazol-1-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-13(23)18-9-11-22-12-10-19-16(22)14-3-5-15(6-4-14)24-17-20-7-2-8-21-17/h2-8,10,12H,9,11H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHHKWUJPOBNTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCN1C=CN=C1C2=CC=C(C=C2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(dimethylamino)ethyl]-N-methyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5321240.png)

![5-{[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]carbonyl}-4-ethyl-1,2,3-thiadiazole](/img/structure/B5321254.png)
![5-{[benzyl(methyl)amino]methyl}-N-[2-(1H-1,2,3-triazol-1-yl)ethyl]isoxazole-3-carboxamide](/img/structure/B5321255.png)
![N-(3-chloro-4-methylphenyl)-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5321261.png)
![ethyl 2-(2,4-dimethoxybenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5321263.png)


![1-[(3,4-difluorophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B5321288.png)
![3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B5321295.png)
![1-(4-methoxyphenyl)-4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5321301.png)


![N-[3-(4-morpholinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5321319.png)